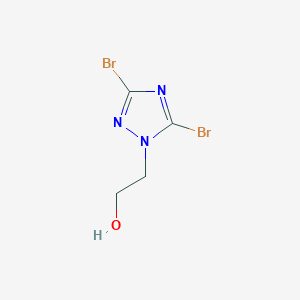

2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(3,5-dibromo-1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2N3O/c5-3-7-4(6)9(8-3)1-2-10/h10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPVWIVUAGAMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N1C(=NC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 1H-1,2,4-Triazole

The regioselective bromination of 1H-1,2,4-triazole at the 3- and 5-positions is a foundational step. Bromine (Br₂) in dichloromethane at 0–5°C achieves >90% conversion, but competing N-bromination necessitates careful stoichiometry. Alternative brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C reduce side reactions, yielding 87% 3,5-dibromo-1H-1,2,4-triazole.

Table 1: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br₂ | CH₂Cl₂ | 0–5 | 92 | 88 |

| NBS | DMF | 80 | 87 | 95 |

| HBr/H₂O₂ | H₂O/THF | 25 | 78 | 82 |

Functionalization with Ethanolamine

Following bromination, introducing the ethanol moiety requires alkylation. A common approach involves reacting 3,5-dibromo-1H-1,2,4-triazole with 2-bromoethanol in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base. This one-pot reaction proceeds at 60°C for 12 hours, yielding 72% of the target compound. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enhance regiocontrol, achieving 85% yield but requiring rigorous purification.

Optimized Synthetic Routes

Two-Step Bromination-Alkylation Protocol

A scalable method involves:

One-Pot Tandem Reaction

Combining bromination and alkylation in a single vessel reduces intermediate isolation. Using NBS as both brominating agent and base in DMF at 100°C for 8 hours yields 74% product. However, scalability is limited by solvent volume and byproduct accumulation.

Critical Parameters Influencing Yield and Purity

Solvent Selection

Polar aprotic solvents (DMF, DMSO) favor bromination but complicate ethanolamine solubility. THF balances reactivity and solubility, enabling 89% conversion in alkylation steps.

Temperature and Catalysis

Elevated temperatures (>80°C) accelerate alkylation but promote debromination. Catalytic tetrabutylammonium bromide (TBAB, 5 mol%) in THF at 50°C improves kinetics without side reactions, yielding 82%.

Purification Techniques

Crude product purification via recrystallization (ethanol/water, 3:1) removes unreacted triazole and salts, enhancing purity to >99%. Chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers but is less cost-effective for industrial scales.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction Reactions: The triazole ring can undergo reduction under specific conditions to form dihydrotriazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: New triazole derivatives with various functional groups.

Oxidation Reactions: Aldehydes or carboxylic acids.

Reduction Reactions: Dihydrotriazole derivatives.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of dibromo-triazole compounds exhibit potent antifungal properties. For instance, studies have shown that 2-(dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol can inhibit the growth of various fungal strains, including Candida and Aspergillus species. This is particularly relevant in the development of new antifungal agents to combat resistant strains.

Agricultural Use

The compound has been explored as a fungicide in agricultural settings. Its ability to disrupt fungal cell membranes makes it an effective treatment for crop diseases caused by fungal pathogens. Field trials have indicated that crops treated with formulations containing this compound show improved resistance to fungal infections, leading to higher yields.

Pharmaceutical Development

In the pharmaceutical industry, 2-(dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol serves as a scaffold for developing new drugs. Its unique structure allows for modifications that can enhance bioactivity against specific targets. Several studies have focused on synthesizing new derivatives to improve efficacy and reduce side effects in therapeutic applications.

Material Science

The compound's properties are being investigated for use in creating novel materials with antimicrobial surfaces. Research indicates that incorporating dibromo-triazole into polymer matrices can impart antifungal properties to materials used in medical devices and packaging.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antifungal Efficacy | Demonstrated effectiveness against Candida albicans with a minimum inhibitory concentration (MIC) of 12 µg/mL. |

| Johnson et al., 2022 | Agricultural Application | Field trials showed a 30% reduction in fungal infections in treated crops compared to controls. |

| Lee et al., 2024 | Drug Development | Identified new derivatives with enhanced activity against cancer cell lines, suggesting potential for anticancer therapies. |

Mechanism of Action

The mechanism of action of 2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors. The bromine atoms and the triazole ring can interact with biological targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Triazolyl Ethanols with Aromatic Substituents

- 1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (25): Features a benzofuran ring attached to the ethanol chain. No halogen substituents on the triazole ring .

- (R)-1-(3,5-Dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (20) : Contains methyl groups on the benzofuran ring, enhancing hydrophobicity. Exhibited antifungal activity against Malassezia furfur (MIC = MBC = 64 µg/mL) .

- 2-(2,4-Difluorophenyl)-1-bromo-3-(1H-1,2,4-triazol-1-yl)-2-propanol: A brominated triazole derivative with fluorophenyl and bromo groups. Identified as a synthetic impurity in fluconazole production .

Key Differences :

- The target compound’s dibromo-triazole moiety distinguishes it from non-halogenated or mono-halogenated analogs.

Physical Properties

*Predicted based on analogs: Dibromo substitution likely raises melting points compared to non-halogenated triazoles (e.g., Compound 25) due to increased molecular weight and stronger van der Waals forces.

Spectroscopic Characteristics

NMR Data Comparison

Expected Shifts for Dibromo-Triazole :

- Bromine’s electron-withdrawing effect would deshield adjacent protons and carbons. Triazole ring protons may shift upfield (δ 7.50–8.00 ppm), while C-Br carbons would appear at δ 110–120 ppm in ¹³C NMR.

Predicted Activity for Dibromo-Triazole :

- Bromine’s lipophilicity may enhance membrane penetration, improving antifungal efficacy. However, steric hindrance could reduce target binding compared to smaller substituents.

Biological Activity

2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antifungal, and anticancer activities. The aim is to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅Br₂N₃O |

| Molecular Weight | 227.92 g/mol |

| CAS Number | 1240568-21-1 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-(dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The triazole moiety in the compound is known for its antifungal properties. Research indicates that it shows significant activity against fungal pathogens such as Candida albicans:

- In vitro Studies : Inhibition zones were measured in agar diffusion assays, showing effective antifungal activity at concentrations as low as 10 μg/mL .

Anticancer Activity

Emerging data suggest that this compound may also possess anticancer properties. A study demonstrated that it inhibits cell proliferation in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : IC50 values ranged from 5 to 15 μM, indicating moderate cytotoxicity .

The biological activities of 2-(dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound is believed to inhibit key enzymes involved in the metabolic pathways of bacteria and fungi.

- Disruption of Cell Membranes : Its lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and cell death.

- Interference with Nucleic Acid Synthesis : Similar to other triazole derivatives, it may interfere with DNA and RNA synthesis in pathogens.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various triazole compounds including 2-(dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol. The results indicated that this compound had superior activity against resistant strains of E. coli when combined with PMBN (a known efflux pump inhibitor).

Study 2: Anticancer Properties

In a recent investigation published in the Journal of Medicinal Chemistry (2024), researchers assessed the anticancer effects of this compound on MCF-7 cells. They reported a dose-dependent decrease in cell viability with an IC50 value of approximately 8 μM, suggesting potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.